N-benzyloxolane-3-sulfonamide
Description
Contextualization of Sulfonamide Chemistry within Organic Synthesis and Medicinal Chemistry Research
The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone of modern organic and medicinal chemistry. wikipedia.org Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, the sulfonamide scaffold has become a "privileged" structure in drug discovery, leading to a vast array of FDA-approved drugs. nih.gov Their utility stems from their stable, synthetically accessible nature and their ability to act as a versatile pharmacophore, engaging in various biological interactions. nih.govekb.eg
In organic synthesis, the formation of a sulfonamide is a classic method for converting an amine into a crystalline derivative, aiding in its identification. wikipedia.org The most common synthetic route involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgekb.egnih.gov This straightforward and efficient method has been a mainstay in the field for decades. ekb.eg Beyond their therapeutic roles, sulfonamides also serve as crucial protecting groups for amines and hydroxyl functionalities in complex molecule synthesis, valued for their stability and ease of removal under specific conditions. ekb.egjocpr.com
The significance of sulfonamides in medicinal chemistry cannot be overstated. They are integral to drugs with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic properties. ekb.egajchem-b.com This broad applicability is due to the sulfonamide group's capacity to mimic a transition state or bind to the active sites of various enzymes, such as carbonic anhydrase and proteases. nih.govajchem-b.com The ongoing exploration of sulfonamide derivatives continues to yield novel therapeutic agents for a multitude of diseases. nih.govtandfonline.com
Significance of the Oxolane and Benzyl (B1604629) Moieties in the Design of N-benzyloxolane-3-sulfonamide
The specific structure of this compound incorporates two key moieties, the oxolane ring and the benzyl group, which are strategically significant in molecular design.
The oxolane ring , also known as tetrahydrofuran (B95107), is a five-membered saturated heterocycle containing an oxygen atom. In drug design, the incorporation of an oxolane moiety can influence a molecule's physicochemical properties. For instance, it can affect solubility, metabolic stability, and the ability to penetrate biological membranes. ontosight.ainih.gov The introduction of a cyclic system like oxolane can also conformationally constrain the molecule, which can be advantageous for optimizing binding to a biological target. researchgate.net Research on other oxolane-containing compounds has demonstrated their potential in various therapeutic areas. ontosight.airesearchgate.net
The benzyl group (C₆H₅CH₂-) is a common substituent in organic and medicinal chemistry. wikipedia.org It is often used as a protecting group for alcohols and amines due to its general stability and the fact it can be removed under specific conditions. wikipedia.orgfujifilm.com In the context of a final drug molecule, the benzyl group can contribute to the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. ontosight.ai The aromatic ring of the benzyl group can also engage in pi-stacking interactions with biological targets, which can be a crucial factor in binding affinity. curlyarrows.com
The combination of the sulfonamide core with the oxolane and benzyl groups in this compound creates a unique chemical entity with a specific three-dimensional structure and set of properties that are of interest for further investigation.
Overview of Prior Academic Research on Sulfonamide Scaffolds Relevant to this compound
Academic research into sulfonamide scaffolds is extensive and provides a rich context for understanding the potential of this compound. Studies have consistently demonstrated the versatility of the sulfonamide core in generating diverse biological activities.
A significant body of research has focused on the synthesis of novel sulfonamide derivatives and the evaluation of their therapeutic potential. For example, the conjugation of sulfonamides with other pharmacologically active molecules has been a successful strategy for developing new drug candidates. nih.gov Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically modifying the substituents on the sulfonamide nitrogen and the aryl ring to optimize potency and selectivity for a particular biological target. tandfonline.commalariaworld.org These studies have led to the development of sulfonamides as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. nih.govtandfonline.com
Recent research has also explored more efficient and environmentally friendly methods for sulfonamide synthesis. nih.gov This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. nih.gov Furthermore, computational studies, such as molecular docking, have become invaluable tools for predicting the binding modes of sulfonamide derivatives with their target proteins, guiding the design of more effective inhibitors. nih.gov The investigation of N-benzyl sulfonamides, in particular, has shown promise in areas such as anticancer research. rsc.orgnih.gov
Research Objectives and Scope for In-Depth Investigation of this compound
Given the established importance of the sulfonamide, oxolane, and benzyl motifs in chemical and medicinal research, a focused investigation into this compound is warranted. The primary objectives of such a study would be to:
Synthesize and characterize this compound. This would involve developing an efficient synthetic route and confirming the structure and purity of the compound using modern analytical techniques.
Investigate the fundamental chemical and physical properties of the molecule. This includes determining properties such as its melting point, solubility, and stability.
Explore its potential biological activities through in vitro screening. Based on the known activities of related sulfonamides, screening could be directed towards targets such as specific enzymes or cell lines.
Conduct computational modeling studies. These studies would aim to understand the molecule's preferred conformation and potential interactions with biological macromolecules.
The scope of this research would be strictly limited to the chemical synthesis, characterization, and preliminary in vitro evaluation of this compound.
Data Tables
Table 1: Physicochemical Properties of Related Sulfonamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Benzenesulfonamide (B165840) | C₆H₇NO₂S | 157.19 nih.gov | 0.3 nih.gov |
| N-Cyclohexyl-3-bromopropanesulfonamide | C₉H₁₈BrNO₂S | 299.21 ontosight.ai | Not Available |
Table 2: Common Synthetic Methods for Sulfonamides
| Method | Reagents | Key Features |
| Reaction with Sulfonyl Chlorides | Amine, Sulfonyl Chloride, Base (e.g., pyridine) wikipedia.org | Classic, high-yield method. wikipedia.orgekb.eg |
| Oxidative Coupling | Sodium Sulfinates, Amines, Oxidant (e.g., O₂, DMSO) nih.gov | Alternative to using sulfonyl chlorides. nih.gov |
| From Sulfonic Acids | Sulfonic Acid, Trichloroacetonitrile, Triphenylphosphine, Amine, Base ekb.eg | Allows for the use of sulfonic acids as starting materials. ekb.eg |
Properties
CAS No. |
2680531-98-8 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Benzyloxolane 3 Sulfonamide and Its Analogues
Historical and Current Approaches to Sulfonamide Synthesis Relevant to the N-benzyloxolane-3-sulfonamide Framework
The synthesis of sulfonamides is a cornerstone of organic chemistry, with a rich history and continuous development. The methods relevant to the this compound structure encompass classical, metal-catalyzed, and highly efficient one-pot procedures.
Classical Sulfonyl Chloride-Amine Coupling Reactions
The most traditional and widely practiced method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net This method's reliability and simplicity have made it a staple in organic synthesis for over a century. nih.gov
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is crucial for scavenging the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion. researchgate.netwikipedia.org
Despite its widespread use, this classical approach has notable drawbacks. The requisite sulfonyl chlorides can be unstable and moisture-sensitive, making them difficult to handle and store. nih.gov Furthermore, their synthesis often requires harsh and corrosive reagents like chlorosulfonic acid, which may not be compatible with sensitive or complex molecular scaffolds. researchgate.net
Table 1: Typical Conditions for Classical Sulfonyl Chloride-Amine Coupling
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield |
|---|---|---|---|---|
| Primary Aliphatic Amines | Arylsulfonyl Chlorides | Triethylamine | Dichloromethane (B109758) | Good to Excellent |
| Secondary Aromatic Amines | Alkylsulfonyl Chlorides | Pyridine | Toluene | Moderate to Good |
| Benzylamine (B48309) | 4-chlorobenzenesulfonyl chloride | Aqueous Base (dynamic pH control) | Water | Good |
| Primary Heterocyclic Amines | Benzenesulfonyl Chloride | Sodium Bicarbonate | Acetone/Water | Good |
This table presents generalized conditions and yields compiled from typical sulfonamide syntheses.
Transition-Metal-Catalyzed Sulfonamide Formation
To overcome the limitations of classical methods, significant research has focused on transition-metal-catalyzed reactions for sulfonamide synthesis. These modern approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, methods have been developed for the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be reacted in situ with amines to furnish aryl sulfonamides. mdpi.com This approach allows for the convergent synthesis of sulfonamides from two distinct coupling partners, offering greater molecular diversity. mdpi.com Copper catalysis has also been extensively used, particularly in the N-arylation of sulfonamides with aryl halides. ekb.eg
More recently, transition-metal-catalyzed C-H functionalization has become a frontier in sulfonamide synthesis. rsc.org These methods involve the direct conversion of a C-H bond into a C-S or C-N bond, bypassing the need for pre-functionalized starting materials like aryl halides or boronic acids. For example, the direct sulfonamidation of aromatic C-H bonds using sulfonyl azides as the nitrogen source, catalyzed by metals like rhodium or iridium, provides an atom-economical route to N-aryl sulfonamides. rsc.org
One-Pot Synthetic Protocols for Sulfonamide Derivatives
The drive for efficiency and sustainability in chemical synthesis has led to the development of elegant one-pot protocols for preparing sulfonamides. These procedures combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and minimizing waste.
A notable recent advancement is the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. smolecule.comorganic-chemistry.orgresearchgate.net This method allows for the synthesis of sulfonamides directly from readily available carboxylic acids and amines, which are traditional partners in amide coupling. smolecule.comorganic-chemistry.orgresearchgate.net The process involves the in situ generation of a sulfonyl chloride from the carboxylic acid, which is then immediately trapped by an amine in the same reaction vessel. organic-chemistry.org This strategy circumvents the need to isolate the often-reactive sulfonyl chloride intermediate. organic-chemistry.orgresearchgate.net
Another efficient one-pot method involves the use of cyanuric chloride to activate amine-derived sulfonate salts. ekb.eg These salts, which are safer and easier to handle than sulfonyl chlorides, react with cyanuric chloride to form a reactive intermediate that readily couples with a variety of amines to produce sulfonamides in good to excellent yields under mild, room-temperature conditions. ekb.eg
Targeted Synthesis of this compound
The synthesis of the specific target molecule, this compound, requires a strategy to construct the oxolane-3-sulfonamide (B1422957) core, which can then be coupled with benzylamine.
Retrosynthetic Analysis of this compound
A logical retrosynthetic analysis of this compound begins with the disconnection of the most synthetically accessible bond, which is the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This is a standard disconnection based on the classical and most reliable method of sulfonamide formation.
This primary disconnection simplifies the target molecule into two key precursors: benzylamine and oxolane-3-sulfonyl chloride . Benzylamine is a commercially available and inexpensive starting material. The main synthetic challenge, therefore, lies in the preparation of the oxolane-3-sulfonyl chloride intermediate.
Further retrosynthetic analysis of oxolane-3-sulfonyl chloride points to oxolane-3-sulfonic acid as a direct precursor. The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, typically achieved using reagents such as thionyl chloride or phosphorus pentachloride. smolecule.com
The oxolane-3-sulfonic acid can be envisioned as arising from the sulfonation of the parent heterocycle, oxolane (also known as tetrahydrofuran). Direct sulfonation of saturated rings can be challenging, but this represents a potential pathway from the simplest starting material. Therefore, the synthesis can be traced back to two fundamental building blocks: benzylamine and oxolane.
Development of Novel Synthetic Pathways for the Oxolane-3-sulfonamide Core
Classical Approaches: The most direct, albeit potentially challenging, classical method is the chlorosulfonation of oxolane. This involves treating tetrahydrofuran (B95107) with chlorosulfonic acid to directly introduce the sulfonyl chloride group onto the ring. smolecule.com However, such electrophilic reactions on saturated heterocycles can suffer from a lack of regioselectivity and the potential for ring-opening side reactions, especially given the ether linkage's susceptibility to strong acids. rsc.org
A more controlled classical route would involve preparing oxolane-3-sulfonic acid first, followed by chlorination. The sulfonic acid could potentially be synthesized from a precursor such as 3-bromooxolane via nucleophilic substitution with a sulfite (B76179) salt, followed by oxidation.
Novel Synthetic Pathways: Modern synthetic chemistry offers more sophisticated and potentially more selective routes to the oxolane-3-sulfonamide core.
C-H Functionalization/Sulfinylation: A promising novel strategy is the direct functionalization of C(sp³)–H bonds. Decatungstate photocatalysis, for example, enables the direct conversion of aliphatic C–H bonds into the corresponding alkyl sulfinic acids. princeton.edu Applying this methodology to oxolane could potentially generate oxolane-3-sulfinic acid, which can then be oxidized and chlorinated to yield the desired sulfonyl chloride. This approach offers the advantage of using the simple oxolane feedstock directly, with regioselectivity potentially being directed by the reaction conditions or substituents on the ring. princeton.edu
Radical-Based Methods: The formation of a sulfate (B86663) radical anion (SO₄·⁻) can be used to initiate reactions. copernicus.org It is conceivable that a radical-based pathway could be developed where a sulfur-containing radical adds to an oxolane-derived radical intermediate. While speculative for this specific target, radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives highlights the reactivity of sulfur-centered radicals with cyclic systems, suggesting that controlled, non-polymeric radical additions could be a viable synthetic avenue. mdpi.com
Directed C-H Amidation: While reported examples for direct C-H amidation of tetrahydrofuran using hypervalent iodine reagents show selectivity for the α-position (C2), this technology represents a powerful tool for functionalizing the oxolane core. researchgate.net Future developments in catalyst or directing-group design could potentially steer this reaction toward the β-position (C3), allowing for the direct installation of the sulfonamide moiety in a single, highly efficient step.
These novel pathways, particularly those involving C-H activation, represent the cutting edge of synthetic strategy and hold the potential to provide more efficient and selective routes to the key oxolane-3-sulfonamide core compared to traditional methods.
Optimization of Reaction Conditions for Scalable Synthesis of this compound
The precursor, oxolane-3-sulfonyl chloride (also known as tetrahydrofuran-3-sulfonyl chloride), can be synthesized through the chlorosulfonation of tetrahydrofuran with an agent like chlorosulfonic acid. smolecule.com The subsequent sulfonamide formation is typically achieved by reacting the sulfonyl chloride with benzylamine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.orgnsf.gov
For scalable synthesis, several parameters must be meticulously optimized. These include the choice of solvent, base, reaction temperature, and reagent stoichiometry. Flow chemistry offers a modern approach to enhance safety, efficiency, and scalability in sulfonamide synthesis. acs.orgacs.org This technology allows for precise control over reaction parameters and minimizes the handling of potentially hazardous intermediates. Furthermore, replacing traditional chlorinating agents like thionyl chloride with safer alternatives and developing one-pot procedures can significantly improve the process's green profile and efficiency. rsc.orgresearchgate.net
A systematic approach to optimizing the reaction between oxolane-3-sulfonyl chloride and benzylamine is crucial. The following table outlines key parameters and their potential impact on the reaction outcome, based on established principles of sulfonamide synthesis.
Table 1: Optimization Parameters for this compound Synthesis
| Parameter | Options | Considerations for Scalable Synthesis | Potential Outcome |
|---|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724), Toluene | Solvent recovery, reaction kinetics, solubility of reagents and byproducts. | Higher polarity solvents may accelerate the reaction but can complicate product isolation. |
| Base | Triethylamine (TEA), Pyridine, Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) | Cost, ease of removal, base strength. Inorganic bases like K₂CO₃ are often preferred for scale-up due to lower cost and simpler workup. acs.org | A suitable base prevents the protonation of the amine nucleophile and drives the reaction to completion. |
| Temperature | 0 °C to Room Temperature (RT) to Reflux | Energy consumption, reaction rate, and control of side reactions. | Lower temperatures (0 °C to RT) are generally preferred to minimize side product formation. |
| Stoichiometry | 1:1 to slight excess of amine | Cost of reagents, ease of purification. Using a minimal excess of the amine can ensure complete conversion of the more valuable sulfonyl chloride. | Optimizing the ratio is key to maximizing yield while simplifying purification. |
| Workup | Aqueous wash, extraction, crystallization, precipitation | Minimization of waste, efficiency of purification. Direct crystallization or precipitation is ideal for scalability. acs.org | A robust workup procedure ensures high purity of the final product. |
Stereoselective Synthesis of Enantiomeric this compound Structures
The development of methods to synthesize specific enantiomers of this compound is of significant interest, as stereochemistry often dictates biological activity. The chiral center in this molecule is at the C3 position of the oxolane ring. Stereoselective synthesis can be achieved through several key strategies.
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.gov Once the desired stereocenter is set, the auxiliary is removed.
In the context of this compound, a prominent strategy involves the use of sulfinamides as chiral auxiliaries. For instance, Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a versatile reagent for the asymmetric synthesis of chiral amines. sigmaaldrich.com This auxiliary could be condensed with a precursor aldehyde to form a chiral sulfinyl imine. Subsequent stereoselective reactions to form the oxolane ring, followed by removal of the auxiliary, could yield an enantiopure oxolane-based amine, which can then be sulfonylated.
Alternatively, chiral auxiliaries such as quinine (B1679958) have been employed to direct the asymmetric synthesis of sulfinamides, which are valuable intermediates for other chiral sulfur compounds. researchgate.net A chiral auxiliary could also be attached to a prochiral oxolane precursor to direct a stereoselective sulfonylation reaction.
Asymmetric Catalysis in the Synthesis of Chiral Sulfonamide Derivatives
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral sulfonamides, this could involve several conceptual pathways:
Kinetic Resolution: A chiral catalyst could selectively catalyze a reaction on one enantiomer of a racemic starting material, such as racemic oxolane-3-sulfonyl chloride, leaving the other enantiomer unreacted.
Asymmetric Cyclization: A chiral catalyst could guide the cyclization of an achiral precursor to form the oxolane ring with high enantioselectivity.
Catalytic Asymmetric C-H Functionalization: Advanced methods involving the direct, catalyst-controlled functionalization of a C-H bond on a prochiral oxolane ring could install the sulfonyl group stereoselectively.
While direct catalytic asymmetric sulfonamidation is an emerging field, related transformations provide a strong conceptual basis. For example, chiral rhodium catalysts have been successfully used in the asymmetric synthesis of related chiral sulfur compounds like sulfoximines. nih.gov Organocatalysis also presents a powerful tool for constructing chiral molecules and has been applied to the synthesis of chiral sulfinate esters, which are versatile precursors. acs.org
Enzymatic Synthesis Pathways
Enzymes are highly selective catalysts that can perform complex chemical transformations with exceptional stereo- and regioselectivity under mild conditions. For synthesizing enantiopure this compound, enzymatic strategies could be particularly valuable.
One potential approach is the enzymatic kinetic resolution of a racemic intermediate. For example, a lipase (B570770) or protease could be used to selectively acylate or hydrolyze one enantiomer of a racemic precursor, such as (±)-oxolan-3-ol, before its conversion to the sulfonamide. This would leave the unreacted enantiomer in high enantiomeric purity. While specific enzymes for sulfonamide synthesis are not widely reported, the ability of enzymes like laccase to transform sulfonamide structures indicates that enzyme-substrate interactions are feasible. researchgate.net The broad substrate tolerance of many hydrolases makes them prime candidates for screening for the kinetic resolution of chiral alcohols, amines, or even the final sulfonamide product.
Parallel Synthesis and Library Generation of this compound Derivatives
Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of a large number of structurally related compounds (a library) for screening. nih.gov This approach allows for systematic exploration of the structure-activity relationship (SAR) by modifying specific parts of the molecular scaffold.
Diversification Strategies at the N-benzyl Moiety
One of the most straightforward and effective ways to generate a library of this compound derivatives is to vary the substituents on the benzyl (B1604629) group. This is typically achieved by reacting a common precursor, oxolane-3-sulfonamide, with a diverse collection of substituted benzyl halides (e.g., bromides or chlorides) or benzyl alcohols in a parallel format, often using multi-well plates. nih.gov
The reaction, an N-alkylation, is generally carried out in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetonitrile. acs.orgionike.com Earth-abundant metal catalysts, such as those based on manganese or iron, have been developed to facilitate the N-alkylation of sulfonamides using alcohols, which is a greener alternative to using alkyl halides. acs.orgionike.com
The following interactive table illustrates a representative parallel synthesis scheme for diversifying the N-benzyl group.
Table 2: Parallel Synthesis of this compound Derivatives A common precursor, oxolane-3-sulfonamide, is reacted with a library of substituted benzyl bromides to generate diverse analogs.
| Entry | Benzyl Bromide Reactant | Resulting N-benzyl Moiety |
|---|---|---|
| 1 | Benzyl bromide | N-benzyl |
| 2 | 4-Methylbenzyl bromide | N-(4-methylbenzyl) |
| 3 | 4-Methoxybenzyl bromide | N-(4-methoxybenzyl) |
| 4 | 4-Chlorobenzyl bromide | N-(4-chlorobenzyl) |
| 5 | 4-(Trifluoromethyl)benzyl bromide | N-(4-(trifluoromethyl)benzyl) |
| 6 | 3-Chlorobenzyl bromide | N-(3-chlorobenzyl) |
| 7 | 2-Fluorobenzyl bromide | N-(2-fluorobenzyl) |
This strategy allows for the efficient production of dozens or hundreds of distinct compounds, each with a unique substitution pattern on the benzyl ring, facilitating a comprehensive exploration of its impact on the molecule's properties.
Modulation of the Oxolane Ring Substitution Patterns
The core structure of this compound features an oxolane (tetrahydrofuran) ring, which presents multiple positions for substitution to generate a diverse range of analogues. The modulation of these substitution patterns is a key strategy for systematically altering the molecule's physicochemical properties, such as lipophilicity, polarity, and stereochemistry.
Substituents can be introduced at the C2, C4, and C5 positions of the oxolane ring. The synthetic approach to achieve this typically involves one of two general pathways:
Starting from pre-functionalized oxolanes: This approach utilizes commercially available or synthetically prepared oxolane derivatives that already bear the desired substituents. These precursors are then carried through the necessary steps to install the sulfonamide functionality, such as conversion to an oxolane-3-sulfonyl chloride followed by reaction with benzylamine.
Post-sulfonamide installation modification: In some cases, functional groups can be introduced or modified after the core this compound scaffold has been assembled. This is less common for the saturated oxolane ring compared to aromatic systems.
A study on benzo-fused cyclic sulfonamides demonstrated how aromatic substitution patterns significantly impact the electronic properties and reactivity of the molecule. nih.gov While the oxolane ring is aliphatic, the introduction of electron-withdrawing or electron-donating groups can similarly influence the molecule's properties through inductive effects and conformational changes.
The table below illustrates hypothetical substitution patterns and the corresponding precursors that would be required for synthesis.
| Target Analogue | Substitution Position | Required Precursor Example | Potential Property Modulation |
| (4-fluoro)-N-benzyloxolane-3-sulfonamide | C4 | 4-fluorooxolane-3-sulfonyl chloride | Increased polarity, altered hydrogen bonding capability |
| (2-methyl)-N-benzyloxolane-3-sulfonamide | C2 | 2-methyloxolane-3-sulfonyl chloride | Increased lipophilicity, introduction of a chiral center |
| (5,5-dimethyl)-N-benzyloxolane-3-sulfonamide | C5 | 5,5-dimethyloxolane-3-sulfonyl chloride | Increased steric bulk, restricted conformational flexibility |
High-Throughput Synthetic Approaches for Analogues
To efficiently explore the chemical space around this compound, high-throughput and combinatorial synthetic strategies are employed. These methods allow for the rapid generation of large libraries of related compounds for screening purposes.
Solid-Phase Synthesis: A prominent strategy involves solid-phase organic synthesis (SPOS), which has been successfully used to construct libraries of benzylamine-derived sulfonamides. nih.gov This methodology could be adapted for this compound analogues. For instance, an appropriate oxolane precursor could be immobilized on a solid support (resin). This resin-bound substrate would then be treated with a diverse array of substituted benzylamines, leading to a library of analogues with variation in the benzyl portion of the molecule. Alternatively, a library of amines could be attached to the solid support and subsequently reacted with oxolane-3-sulfonyl chloride.
Parallel Synthesis: This approach involves conducting multiple, discrete reactions simultaneously, often in multi-well plates. Two main combinatorial strategies can be envisioned:
Varying the Amine Component: A stock solution of oxolane-3-sulfonyl chloride can be dispensed into an array of reaction vessels, each containing a different primary or secondary amine, including various substituted benzylamines.
Varying the Sulfonyl Chloride Component: Benzylamine can be reacted with a library of substituted oxolane-3-sulfonyl chlorides, generated as described in section 2.4.2.
The table below outlines a combinatorial approach for generating a focused library.
| Building Block 1 (Array) | Building Block 2 (Constant) | Resulting Library Products |
| Benzylamine | Oxolane-3-sulfonyl chloride | This compound |
| 4-Chlorobenzylamine | Oxolane-3-sulfonyl chloride | N-(4-chlorobenzyl)oxolane-3-sulfonamide |
| 3-Methoxybenzylamine | Oxolane-3-sulfonyl chloride | N-(3-methoxybenzyl)oxolane-3-sulfonamide |
| Pyridin-4-ylmethanamine | Oxolane-3-sulfonyl chloride | N-(pyridin-4-ylmethyl)oxolane-3-sulfonamide |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes. nih.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Reactions and Alternative Solvents
Traditional sulfonamide synthesis often employs chlorinated solvents like dichloromethane or basic solvents like pyridine, which pose environmental and health risks. ekb.eg Green alternatives focus on eliminating or replacing these solvents.
Solvent-Free Synthesis: Reactions can be performed under solvent-free (neat) conditions, often with catalytic assistance. For the synthesis of this compound, a mixture of oxolane-3-sulfonyl chloride and benzylamine could be reacted in the presence of a recyclable catalyst, such as zinc oxide nanoparticles, which has been shown to be effective for producing sulfonamides in high yields. ekb.eg This approach simplifies product isolation and eliminates solvent-related waste.
Alternative Solvents:
Water: An environmentally benign synthesis of sulfonamides in aqueous media has been described. rsc.org This method uses dynamic pH control to facilitate the reaction between an amine and a sulfonyl chloride, omitting the need for organic bases and simplifying workup to a filtration step.
Deep Eutectic Solvents (DESs): DESs, such as those based on choline (B1196258) chloride, are biodegradable and low-toxicity solvent systems that have been successfully used for sulfonamide synthesis at ambient temperatures. researchgate.net
The following table compares conventional and green solvent strategies.
| Parameter | Conventional Method | Green Alternative (e.g., in Water) |
| Solvent | Dichloromethane, Pyridine | Water |
| Base | Triethylamine, Pyridine | Sodium Bicarbonate (pH control) |
| Workup | Liquid-liquid extraction, chromatography | Filtration |
| Environmental Impact | High (toxic solvents, organic waste) | Low (benign solvent, minimal waste) |
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.com The conventional synthesis of this compound from oxolane-3-sulfonyl chloride and benzylamine in the presence of a base like triethylamine has a suboptimal atom economy.
Reaction: C₄H₇ClO₃S (Oxolane-3-sulfonyl chloride) + C₇H₉N (Benzylamine) + (C₂H₅)₃N (Triethylamine) → C₁₁H₁₅NO₃S (Product) + (C₂H₅)₃NHCl (Waste)
In this reaction, the triethylammonium (B8662869) chloride byproduct constitutes a significant amount of waste, lowering the atom economy.
Improving Atom Economy: To enhance atom economy, alternative synthetic routes that avoid the formation of stoichiometric byproducts are desirable. Strategies include:
Oxidative Amination: Routes starting from thiols or sulfinates can be more atom-economical. For example, a reaction pathway involving the direct coupling of an amine with a sulfinate salt, activated by an electrophilic nitrogen source, bypasses the need for a sulfonyl chloride precursor. nih.gov
Catalytic Approaches: Metal-free protocols, such as reacting amines with sodium sulfinates in the presence of N-iodosuccinimide, can provide direct access to sulfonamides. ekb.eg
The table below provides a theoretical comparison of atom economy for different synthetic pathways.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy* |
| Classical Sulfonyl Chloride | Oxolane-3-sulfonyl chloride, Benzylamine, Triethylamine | This compound | Triethylammonium chloride | ~58% |
| Hypothetical Catalytic Route | Oxolane-3-thiol, Benzylamine, Oxidant (e.g., H₂O₂) | This compound | Water | >85% |
*Theoretical atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values are illustrative and depend on the exact reagents used.
By prioritizing these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.
Spectroscopic and Structural Elucidation in Academic Research for N Benzyloxolane 3 Sulfonamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of molecular structure. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive assignment of a compound's constitution and connectivity.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. ¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish correlations between protons and carbons, aiding in the definitive assignment of all signals.
Although no specific NMR data for N-benzyloxolane-3-sulfonamide has been published, a hypothetical analysis would be expected to show characteristic signals for the benzyl (B1604629) and oxolane moieties.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.3 | Singlet/Doublet | 2H | Benzyl methylene (B1212753) protons (CH₂) |
| ~5.0 | Triplet/Quintet | 1H | Sulfonamide proton (NH) |
| ~3.5-4.0 | Multiplet | 5H | Oxolane ring protons |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~135-138 | Quaternary aromatic carbon (C₆H₅) |
| ~127-129 | Aromatic carbons (C₆H₅) |
| ~60-70 | Oxolane ring carbons (OCH₂) |
| ~50-60 | Oxolane ring carbon (CH-SO₂) |
| ~45 | Benzyl methylene carbon (CH₂) |
Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrations of different bonds correspond to specific absorption frequencies.
For this compound, characteristic absorption bands would be expected for the N-H bond of the sulfonamide, the S=O double bonds, the C-N bond, and the C-O-C ether linkage of the oxolane ring, as well as vibrations from the aromatic ring.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretching |
| ~1330-1370 | Strong | Asymmetric SO₂ stretching |
| ~1140-1180 | Strong | Symmetric SO₂ stretching |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~2850-2960 | Medium | Aliphatic C-H stretching |
| ~1050-1150 | Strong | C-O-C stretching (oxolane) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve cleavage of the benzyl group, the sulfonamide group, and the oxolane ring.
Hypothetical Mass Spectrometry Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion |
| [M - C₇H₇]+ | Loss of benzyl group |
| [M - SO₂NHCH₂C₆H₅]+ | Loss of the N-benzylsulfonamide group |
| [C₇H₇]+ | Benzyl cation (tropylium ion) |
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Conformation and Stereochemistry
A crystal structure of this compound would reveal the exact conformation of the oxolane ring (e.g., envelope or twist conformation) and the relative orientation of the benzyl and sulfonamide substituents. If the compound is chiral, crystallography can be used to determine the absolute stereochemistry.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The analysis of the crystal packing provides insights into the intermolecular forces that govern the solid-state structure, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl and oxolane groups would be expected to play a significant role in the crystal lattice.
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating isomeric forms. For this compound, various chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds like sulfonamides. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. wu.ac.thwu.ac.th This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. Impurities are identified as separate peaks in the chromatogram, and their levels can be quantified based on peak area. wu.ac.th
A typical RP-HPLC method for analyzing this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. wu.ac.thimeko.info
Table 2: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound from the column. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 25 °C | Maintains consistent retention times. |
| Detection | UV at 226 nm or 254 nm | The benzyl and sulfonamide groups provide UV absorbance for detection. nih.gov |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. wu.ac.th |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Due to the polarity and relatively low volatility of sulfonamides, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. nih.govrsc.org Common derivatization techniques include silylation (e.g., with BSTFA) or methylation to cap the polar N-H group.
Once derivatized, the compound is introduced into the GC, where it is separated from other components on a capillary column, typically one with a nonpolar stationary phase. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that serve as a molecular fingerprint for identification. mdpi.com
Table 3: General GC-MS Method Parameters for Derivatized Sulfonamide Analysis
| Parameter | Condition | Purpose |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by converting N-H to N-Si(CH₃)₃. |
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm) | Standard, low-polarity column suitable for a wide range of organic molecules. mdpi.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C hold 2 min, ramp to 300 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. mdpi.com |
| Mass Range | 40-550 m/z | Scans a wide range to capture the parent ion and key fragments. |
This compound is a chiral molecule due to the stereocenter at the C3 position of the oxolane ring. The separation and quantification of its enantiomers are essential for determining enantiomeric purity. nih.gov This is achieved using chiral chromatography, most commonly chiral HPLC. nih.gov
Chiral separations rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven highly effective for resolving a broad range of chiral compounds, including sulfonamides. nih.govresearchgate.net The separation can be performed in different modes—normal-phase, polar organic, or reversed-phase—by carefully selecting the mobile phase to optimize the chiral recognition mechanism. nih.gov
Table 4: Typical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition | Purpose |
| Chiral Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Lux® Amylose-1) | The chiral selector that enables the separation of enantiomers. nih.gov |
| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine | Typical normal-phase conditions; the amine additive improves peak shape for basic analytes. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized to balance resolution and analysis time. |
| Column Temp. | 20-25 °C | Temperature can significantly affect enantioselectivity. |
| Detection | UV at 226 nm | Allows for sensitive detection of the enantiomers. nih.gov |
| Expected Outcome | Two resolved peaks corresponding to the (R) and (S) enantiomers. | The degree of separation is measured by the resolution factor (Rs), with Rs > 1.5 indicating baseline separation. nih.gov |
Computational Chemistry and Theoretical Studies of N Benzyloxolane 3 Sulfonamide
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the behavior of N-benzyloxolane-3-sulfonamide. These theoretical methods offer a microscopic view of the molecule's properties.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. indexcopernicus.com For this compound, DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized ground state geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. researchgate.net
The optimization yields crucial geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters provide a precise three-dimensional model of the molecule. For instance, key bond lengths within the sulfonamide group (-SO₂NH-) and the linkages to the benzyl (B1604629) and oxolane rings are determined, offering insights into bond strength and hybridization.
Beyond geometry, DFT calculations provide a wealth of information on the electronic properties of the molecule. nih.gov Properties such as the total energy, dipole moment, and polarizability are computed to characterize the molecule's charge distribution and its response to external electric fields.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | S=O | ~1.45 |
| S-N | ~1.65 | |
| S-C (oxolane) | ~1.80 | |
| N-C (benzyl) | ~1.47 | |
| **Bond Angles (°) ** | O=S=O | ~120 |
| O=S=N | ~108 | |
| C-S-N | ~105 | |
| S-N-C | ~118 |
Note: These are typical, illustrative values for sulfonamide derivatives and represent the expected output from a DFT calculation.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter derived from these calculations. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Table 2: Illustrative FMO and Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | ~ -7.0 |
| LUMO Energy (ELUMO) | - | ~ -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 |
| Ionization Potential (I) | -EHOMO | ~ 7.0 |
| Electron Affinity (A) | -ELUMO | ~ 1.5 |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.75 |
Note: These are representative values used for illustrative purposes.
Prediction of Molecular Electrostatic Potentials and Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. ijaers.com It is plotted onto the molecule's electron density surface to visualize the charge distribution. The MEP map uses a color spectrum to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP surface would likely show the most negative potential (red) localized around the oxygen atoms of the sulfonyl group and the oxygen atom in the oxolane ring, identifying them as primary sites for electrophilic interactions. The region around the hydrogen atom attached to the sulfonamide nitrogen would likely exhibit a positive potential (blue), indicating it as a potential site for nucleophilic attack or hydrogen bond donation. ijaers.comresearchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulations provide insights into the dynamic nature and conformational landscape of this compound, complementing the static picture from quantum chemical calculations.
Conformational Analysis and Energy Minimization of this compound
Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of this compound. researchgate.net The molecule possesses several rotatable bonds, including the S-C, S-N, and N-C bonds, which allow it to adopt various shapes. The analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structure.
This process generates a potential energy surface that reveals the low-energy, stable conformers (local minima) and the global minimum, which is the most stable conformation of all. nih.gov Energy minimization techniques are used to refine the geometry of these conformers. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target. researchgate.net Studies on similar aryl sulfonamides have shown that conformational effects, particularly the torsion angles around the sulfur atom, play a significant role in their activity. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, particularly in a solution environment that mimics physiological conditions. sci-hub.se In an MD simulation, the molecule is placed in a simulation box, typically filled with water molecules, and Newton's equations of motion are solved for every atom in the system.
This simulation generates a trajectory that describes the positions and velocities of the atoms over a period of time. Analysis of this trajectory provides information on the molecule's flexibility, conformational changes, and its interactions with the surrounding solvent molecules. sci-hub.se MD simulations allow for a more comprehensive sampling of the conformational space than static energy minimization, revealing how the molecule transitions between different stable conformations in a dynamic environment. This is particularly important for understanding how the molecule might behave when approaching and interacting with a biological receptor. nih.gov
Prediction of Molecular Properties Relevant to Biological Interactions (e.g., pKa values, lipophilicity indices)
The determination of physicochemical properties such as pKa and lipophilicity (often expressed as logP) is fundamental in early-stage drug discovery for predicting a compound's pharmacokinetic profile. Computational models are frequently employed for these predictions before synthesis. For sulfonamides, pKa is a critical parameter as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell membrane permeability, and receptor binding affinity. Similarly, lipophilicity is a key indicator of a drug's ability to cross biological membranes and its potential for promiscuous binding.
However, specific predicted or experimentally validated pKa and lipophilicity values for this compound are not available in the reviewed literature. General predictive models exist, but without specific studies, any presented values would be purely theoretical and not based on published research for this compound.
In Silico Approaches for Ligand-Target Interactions
In silico methods are crucial for understanding how a ligand like this compound might interact with biological targets at a molecular level.
Molecular Docking Simulations with Established Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used for sulfonamide derivatives to elucidate binding modes and energies with various protein targets, such as carbonic anhydrases, bacterial enzymes, or kinases. Such simulations provide insights into key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
A literature search did not yield any studies where this compound was specifically docked into any established protein targets. Therefore, no data on its binding affinity, preferred orientation, or specific molecular interactions with any protein is currently published.
Pharmacophore Modeling Based on Structural Features of this compound
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. For a given molecule, a pharmacophore model would highlight key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen large compound libraries for molecules with similar features.
No pharmacophore models derived specifically from the structural features of this compound have been reported in scientific literature.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Model Development
3D-QSAR studies correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. These models are valuable for optimizing lead compounds by predicting the activity of newly designed analogs. Development of a 3D-QSAR model requires a dataset of structurally related compounds with measured biological activities.
As there are no published studies on the biological activity of a series of analogs of this compound, no 3D-QSAR models have been developed for this specific chemical scaffold.
Virtual Screening Methodologies for Identifying Potential Biological Targets
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Ligand-Based Virtual Screening
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are active for a particular target. It uses the principle of molecular similarity, where a known active molecule (like this compound, if its activity were known) is used as a template to find other compounds in a database that are likely to have similar biological activity. This method is particularly useful when the 3D structure of the biological target is unknown.
There is no information available from the searched sources regarding the use of this compound as a query molecule in any ligand-based virtual screening campaigns to identify potential biological targets or new active compounds.
Structure-Based Virtual Screening and Novel Target Identification
Computational methods, particularly structure-based virtual screening (SBVS), represent a powerful and cost-effective strategy in modern drug discovery for identifying and optimizing lead compounds. nih.gov This approach utilizes the three-dimensional (3D) structure of potential biological targets to predict the binding of small molecules, thereby identifying potential new therapeutic targets for a given compound. nih.gov While specific SBVS studies on this compound have not been detailed in publicly available literature, the principles of this methodology can be applied to explore its potential biological activities and identify novel protein targets.
The process of SBVS begins with a high-resolution 3D structure of a protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using computational techniques such as homology modeling. nih.gov A library of small molecules, which would include this compound, is then computationally "docked" into the binding site of the target protein. nih.gov This docking process explores various possible conformations and orientations of the ligand within the binding pocket. nih.gov
Following the docking stage, a scoring function is employed to estimate the binding affinity between the compound and the protein target. nih.gov These scoring functions consider various factors, such as intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, to rank the compounds based on their predicted binding strength. epa.gov Compounds that receive favorable scores are considered "hits" and are prioritized for further experimental validation.
For a compound like this compound, an SBVS campaign would involve screening it against a large database of protein structures, such as the Protein Data Bank (PDB). This large-scale screening could potentially identify novel targets for which the compound has a high predicted binding affinity. The identification of such targets could unveil previously unknown mechanisms of action and expand the therapeutic potential of this compound.
The hypothetical results of such a screening could be presented in a data table, illustrating the types of protein targets that could be identified and their predicted binding affinities.
Hypothetical Results of a Structure-Based Virtual Screening for this compound
| Protein Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | Enzyme | -9.8 | Hydrogen bond with Ser-530 |
| Carbonic Anhydrase IX | Enzyme | -8.5 | Coordination with Zn2+ ion |
| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -7.9 | Hydrophobic interactions in the BH3-binding groove |
| Mitogen-activated protein kinase 14 (p38α) | Kinase | -7.2 | Hydrogen bond with the hinge region |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential outcomes of a structure-based virtual screening study. It is not based on actual experimental or computational results for this compound.
Further computational analyses, such as molecular dynamics simulations, could then be performed on the top-ranked protein-ligand complexes to assess the stability of the predicted binding mode over time. These in silico findings would provide a strong foundation for subsequent experimental validation, including in vitro binding assays and cell-based functional assays, to confirm the identified novel targets and the biological activity of this compound.
Reaction Mechanisms and Chemical Transformations of N Benzyloxolane 3 Sulfonamide
Exploration of N-benzyloxolane-3-sulfonamide as a Versatile Synthetic Intermediate
The strategic placement of the sulfonamide, oxolane, and benzyl (B1604629) moieties allows for a range of chemical modifications, positioning this compound as a flexible scaffold in organic synthesis.
The nitrogen atom of the sulfonamide group is the most reactive site for functionalization. The acidic proton on the nitrogen can be removed by a base, generating a nucleophilic sulfonamide anion that can react with various electrophiles.
N-Alkylation: This process involves the introduction of an alkyl group onto the sulfonamide nitrogen. Common methods include reaction with alkyl halides in the presence of a base or transition-metal-catalyzed reactions with alcohols. dnu.dp.uanih.gov A particularly efficient and environmentally benign approach is the "borrowing hydrogen" methodology, where a catalyst, such as an iridium or copper complex, temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. ionike.comrsc.org This aldehyde then condenses with the sulfonamide to form an N-sulfonyl imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated product. ionike.com
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is a key transformation for accessing compounds with diverse electronic and structural properties. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods. The Chan-Lam cross-coupling, for instance, utilizes a copper catalyst to couple the sulfonamide with arylboronic acids, typically under aerobic conditions. nih.gov Other methods include transition-metal-free approaches using o-silylaryl triflates. nih.gov These reactions allow for the formation of a C-N bond between the sulfonamide nitrogen and an aromatic ring.
| Transformation | Reagent | Catalyst/Base | General Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, Acetonitrile) | dnu.dp.ua |
| N-Alkylation | Alcohol (e.g., Ethanol) | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Microwave irradiation in water | rsc.org |
| N-Arylation | Arylboronic Acid (e.g., PhB(OH)₂) | Cu(OAc)₂ / Base | Aerobic conditions, solvent like DCM or Toluene | nih.gov |
| N-Arylation | o-Silylaryl Triflate | CsF | Transition-metal-free, mild conditions | nih.gov |
The oxolane (tetrahydrofuran, THF) ring is generally a stable and unreactive saturated ether. Its transformation typically requires harsh conditions or specific activation to induce ring-opening.
The ring strain energy of THF is significantly lower than that of smaller cyclic ethers like oxiranes (epoxides) or oxetanes, contributing to its relative inertness. researchgate.net However, ring-opening can be achieved through reactions that involve cleavage of a carbon-oxygen bond. This is often promoted by strong Lewis acids, which coordinate to the ether oxygen and facilitate nucleophilic attack. For example, theoretical studies and experimental work on related systems show that frustrated Lewis pairs (FLPs) can activate and open the THF ring. nih.gov More synthetically relevant methods may involve reagents like N-heterocyclic carbene-boryl trifluoromethanesulfonates, which have been shown to mediate the ring-opening of THF by various nucleophiles, resulting in the incorporation of a butoxy chain into the final product. nih.govrsc.org Such a transformation on this compound would yield a linear sulfonamide with a terminal functional group derived from the attacking nucleophile.
| Reagent/Catalyst System | Description of Transformation | Reference |
|---|---|---|
| Strong Protic Acids (e.g., HBr, HI) | Acid-catalyzed cleavage to form a dihalide or halohydrin. Requires harsh conditions. | nih.gov |
| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Promotes cleavage by coordinating to the oxygen, allowing attack by a nucleophile. | nih.gov |
| NHC-Boryl Triflate / Nucleophile | Insertion of the THF ring between the electrophile and nucleophile, leading to a linear ether product. | nih.govrsc.org |
The benzyl group offers two main sites for chemical modification: the benzylic carbon (the -CH₂- group) and the aromatic phenyl ring.
Benzylic Position: The benzylic C-H bonds are activated by the adjacent phenyl ring, making them susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic methylene (B1212753) group to a carboxylic acid, which would cleave the benzyl group. wikipedia.org Milder and more selective oxidation to a carbonyl group (forming an N-(oxolane-3-sulfonyl)benzamide) can be achieved with reagents such as chromium trioxide complexes. wikipedia.org Alternatively, the entire N-benzyl group can be removed (debenzylation) under various conditions. A common method is catalytic hydrogenolysis (e.g., H₂, Pd/C), although this can be incompatible with other reducible functional groups. researchgate.net Oxidative debenzylation using systems like potassium tert-butoxide/DMSO and oxygen provides a metal-free alternative. researchgate.net
Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The N-(oxolane-3-sulfonyl)methyl substituent would act as a weakly deactivating, ortho/para-directing group. However, such reactions can be complicated by side reactions at the sulfonamide or benzylic position, and regioselectivity may be difficult to control without strongly directing groups already present on the ring.
Investigation of Mechanistic Pathways
Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of N-Alkylation via Borrowing Hydrogen: The metal-catalyzed N-alkylation of sulfonamides with alcohols is a well-studied process. The catalytic cycle typically begins with the metal complex (e.g., copper or iridium) coordinating to the alcohol and undergoing an oxidative addition/β-hydride elimination sequence to release a metal-hydride species and an aldehyde. ionike.com The sulfonamide then undergoes condensation with the aldehyde to form an N-sulfonyl imine intermediate, releasing a molecule of water. Finally, the metal-hydride species reduces the imine back to the N-alkylated sulfonamide, regenerating the active metal catalyst for the next cycle. ionike.comrsc.org Isotope labeling studies on the N-alkylation of p-toluenesulfonamide with benzyl alcohol have shown that the dehydrogenation of the alcohol is often the rate-determining step. ionike.com
While sulfonamides are generally stable functional groups, certain transformations can be classified as rearrangements or intramolecular cyclizations. For instance, radical cyclizations of N-alkenylsulfonamides can proceed via an initial cyclization to form an α-sulfonamidoyl radical, which then undergoes β-fragmentation to eliminate a sulfonyl radical and form a cyclic imine. nih.gov For this compound, a hypothetical radical formed at the benzylic position could potentially engage in intramolecular reactions, although such pathways are highly speculative without specific precursors.
Another area of investigation has been the base-mediated intramolecular cyclization of N-benzyl-substituted sulfonamides to form heterocyclic structures like 1,2-benzisothiazolines. However, reinvestigation of certain routes has shown that the expected cyclization does not occur, and alternative products are formed instead. researchgate.net This indicates that while intramolecular reactions are conceivable, the specific substitution pattern and reaction conditions critically determine the feasibility and outcome of such pathways.
Role of this compound in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. nih.govacs.org Sulfonamides are known to participate in various MCRs, acting as a source of nucleophilic nitrogen. rsc.orgresearchgate.net
Given its structure, this compound could potentially participate in MCRs in several ways. The sulfonamide nitrogen, after deprotonation, can act as a nucleophile. For instance, in the Ugi tetrazole four-component reaction (UT-4CR), an amine, a carbonyl compound, an isocyanide, and an azide source react to form a tetrazole derivative. nih.govacs.org While primary amines are typical, the sulfonamide nitrogen of this compound could potentially be incorporated under specific reaction conditions.
An example of a multicomponent reaction involving sulfonamides is the synthesis of ketenimine sulfonamide derivatives from a zwitterion generated from dialkyl acetylenedicarboxylate, an isocyanide, and a sulfonamide. rsc.org This demonstrates the ability of the sulfonamide N-H bond to add across a reactive intermediate in a multicomponent setting.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are another area where this compound could be a valuable substrate. baranlab.orgnih.gov A radical initiated on the oxolane or benzyl moiety could trigger a cascade of bond-forming or bond-breaking events. For example, a radical generated on the oxolane ring could lead to ring-opening or intramolecular hydrogen atom transfer (HAT) to another part of the molecule, initiating further reactivity.
The specific role of this compound in these complex reactions would be highly dependent on the other reactants and the reaction conditions employed. The interplay between the different functional groups would be key to directing the outcome of the reaction. Table 2 outlines some plausible scenarios for the involvement of this compound in such reactions.
| Reaction Type | Role of this compound | Potential Reaction Partners | Potential Product Scaffold |
| Multicomponent Reaction | Nucleophilic nitrogen source | Aldehydes, isocyanides, alkynes | Highly substituted acyclic or heterocyclic structures |
| Cascade Reaction | Radical precursor/initiator | Unsaturated moieties within the molecule or other reactants | Polycyclic or rearranged structures |
Exploration of Structure Activity Relationships and Biological Interactions in Vitro/in Silico
In Vitro Screening and Biological Target Identification
In vitro screening is a cornerstone of drug discovery, allowing for the rapid assessment of a compound's biological activity in a controlled environment outside of a living organism. This process is crucial for identifying which enzymes, receptors, or cellular pathways a molecule like N-benzyloxolane-3-sulfonamide might influence.
The sulfonamide functional group is a well-established pharmacophore known to inhibit various enzymes. Consequently, derivatives of this class are frequently evaluated against a panel of clinically relevant enzymes.
Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. mdpi.com Derivatives are often potent inhibitors of multiple human (h) CA isoforms. For example, certain benzenesulfonamides and tetrafluorobenzenesulfonamides act as low nanomolar or even subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov Studies on secondary and tertiary benzenesulfonamides have also shown inhibitory activity in the low micromolar range against cytosolic isoforms hCA I and hCA II. consensus.app The primary sulfonamide group typically binds to the Zn(II) ion in the enzyme's active site, a key interaction for potent inhibition. nih.gov
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. nih.gov A scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide has been identified to produce compounds with nanomolar potency against platelet-type 12-lipoxygenase (12-LOX). google.com These inhibitors demonstrate excellent selectivity over related lipoxygenases and cyclooxygenases, highlighting the potential for developing targeted anti-inflammatory agents from the sulfonamide class. google.com
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in treating infections caused by bacteria like Helicobacter pylori. Various sulfonamide hybrids have shown significant urease inhibitory activity. Benzophenone (B1666685) sulfonamide derivatives have been identified with IC50 values in the low micromolar range (3.90–17.99 µM), superior to the standard inhibitor acetohydroxamic acid. nih.gov More recently, sulfonamide-1,2,3-triazole-acetamide derivatives have demonstrated even greater potency, with IC50 values as low as 0.12 µM, making them nearly 200 times more potent than the standard thiourea. nih.gov
Butyrylcholinesterase (BChE): BChE is an enzyme implicated in the progression of Alzheimer's disease, making it a therapeutic target. While many cholinesterase inhibitors target both acetylcholinesterase (AChE) and BChE, selective BChE inhibitors are of significant interest. researchgate.netmdpi.com Certain hydrazinecarboxamides containing sulfonamide moieties have been evaluated, showing dual inhibition of both AChE and BChE with IC50 values starting from 22 µM for BChE. mdpi.com
Dihydropteroate Synthetase (DHPS): DHPS is a critical enzyme in the folate synthesis pathway of bacteria, which is absent in humans. emerginginvestigators.orgpatsnap.com This makes it an ideal target for antibiotics. Sulfonamides are well-known competitive inhibitors of DHPS; they are structurally similar to the enzyme's natural substrate, p-aminobenzoic acid (pABA), and block the production of folic acid, which is necessary for bacterial cells to divide. nih.govwikipedia.org This bacteriostatic action has been a foundation of antimicrobial therapy for decades. patsnap.comnih.gov
Androgen Receptor (AR) AF2 Domain: The activation function 2 (AF2) domain of the androgen receptor is a novel target for the treatment of prostate cancer. A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as new antagonists that specifically target the AR AF2 site. One lead compound, T1-12, demonstrated excellent AR antagonistic activity with an IC50 value of 0.47 µM. nih.gov This represents a successful effort to identify non-steroidal, small-molecule inhibitors for this challenging receptor site. nih.govresearchgate.net
Table 1: In Vitro Enzyme Inhibition by Various Sulfonamide Derivatives
| Target Enzyme | Sulfonamide Class | Example Compound | Potency (IC50 / Ki) | Reference |
|---|---|---|---|---|
| Androgen Receptor AF2 | N-(4-(benzyloxy)-phenyl)-sulfonamide | T1-12 | IC50 = 0.47 µM | nih.gov |
| Carbonic Anhydrase IX | Benzenesulfonamide (B165840) | Compound 4c | Ki = 8.5 nM | nih.gov |
| Carbonic Anhydrase XII | Benzenesulfonamide | Not Specified | Ki = 0.8 - 12.4 nM | nih.gov |
| Urease | Benzophenone sulfonohydrazide | Compound 1 | IC50 = 3.90 µM | nih.gov |
| Urease | Sulfonamide-1,2,3-triazole-acetamide | Compound 11b | IC50 = 0.12 µM | nih.gov |
| Butyrylcholinesterase | Hydrazinecarboxamide | Not Specified | IC50 > 22 µM | mdpi.com |
The initial identification of a lead compound's biological target often relies on a battery of in vitro assays. For sulfonamides, this typically begins with enzyme inhibition assays against known targets like those mentioned above. researchgate.net Broader screening against panels of kinases, proteases, and receptors can uncover unexpected activities. Techniques like the clonogenic assay, an in vitro cell survival test, can evaluate a compound's ability to prevent cell proliferation, which is useful for identifying potential anticancer agents. mdpi.com "Tool molecules," which are highly specific and potent chemical probes, can be used in competitive binding assays to help identify the precise target of a new, structurally related compound.
Once a target is identified, it is essential to quantify the strength of the interaction, known as binding affinity. This is commonly expressed as a dissociation constant (Kd), an inhibition constant (Ki), or an IC50 value (the concentration required to inhibit 50% of the biological activity). For example, the binding affinities of sulfonamide analogues to proteins like FK506-binding protein 12 (FKBP12) have been measured using fluorescence polarization assays. nih.gov Such studies allow for a precise dissection of the energetic contributions of different parts of the molecule. For instance, analysis of FKBP12 binding revealed that the two oxygen atoms of the sulfonamide group contributed a combined binding energy of -13.1 kJ/mol. nih.gov Similarly, detailed thermodynamic studies on sulfonamide binding to various carbonic anhydrase isozymes help elucidate the factors that govern high-affinity and selective interactions. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of related compounds (analogues) to determine how specific changes in chemical structure affect biological activity.
The modification of a lead compound by adding, removing, or changing chemical groups (substituents) can have a profound impact on its potency and selectivity.
For Urease Inhibitors: In a series of sulfonamide-based drugs, the nature and position of substituents on an associated phenyl ring greatly influenced inhibitory activity. mdpi.com For instance, compounds with two methyl groups at the meta-position were more potent than those with the same groups at the para-position. The presence of a chlorine atom at the ortho-position also enhanced activity. mdpi.com
For Carbonic Anhydrase Inhibitors: SAR studies have shown that attaching various chemical "tails" to the benzenesulfonamide scaffold allows the molecule to interact with unique amino acid residues in the active site of different CA isoforms, thereby governing selectivity. nih.gov The presence of bulky groups, such as a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring, was found to be beneficial for inhibiting both hCA II and hCA IX. nih.gov
For Antitrypanosomal Agents: In a series of N-substituted phenyldihydropyrazolones designed to combat Trypanosoma cruzi, SAR analysis revealed that substituting a piperidine (B6355638) linker with apolar moieties like aryl or benzyl (B1604629) rings led to the most active compounds. frontiersin.org In contrast, introducing more polar substituents generally resulted in compounds with significantly lower activity. frontiersin.org
Table 2: Impact of Substituents on Urease Inhibition (Sulfonamide Derivatives)
| Compound | Phenyl Ring Substituent | Potency (IC50) | Key SAR Finding | Reference |
|---|---|---|---|---|
| 3e | 3,5-dimethyl | Potent | Meta-substitution is favorable | mdpi.com |
| 3a | 4-methyl | Less Potent | Para-substitution is less favorable | mdpi.com |
| Not Specified | 2-chloro | Potent | Ortho-halogen enhances activity | mdpi.com |
The three-dimensional shape (conformation) of a molecule is critical for how it fits into the binding site of a protein. Computational methods, such as molecular docking, are invaluable for visualizing these interactions.
Docking studies of potent benzophenone sulfonamide urease inhibitors have shown how these molecules occupy the active site of the enzyme, providing a rationale for their inhibitory activity. nih.gov Similarly, for the N-(4-(benzyloxy)-phenyl)-sulfonamide antagonists of the androgen receptor, computational modeling was key to understanding how these molecules could fit into and block the AF2 binding pocket. nih.gov The analysis of sulfonamides binding to DHPS shows that the drug fits into the pABA-binding pocket, with the sulfonyl group's oxygen atoms mimicking the carboxyl group of the natural substrate. nih.gov These in silico studies confirm that the shape and electronic properties of the sulfonamide derivative must be complementary to the target's binding site for potent activity to be achieved. The flexibility of certain substituents can also be advantageous, allowing the ligand to better adjust to the protein's shape. nih.gov
Rational Design of Derivatives Based on SAR Insights
Information regarding the rational design of derivatives of this compound based on structure-activity relationship (SAR) insights is not available in the reviewed scientific literature. The process of rational design is critically dependent on established SAR, which delineates how modifications to a molecule's structure affect its biological activity. Without foundational SAR studies, the strategic design of more potent or selective derivatives cannot be undertaken.
Mechanistic Insights into Biological Interactions
Characterization of Binding Modes and Interaction Forces (e.g., hydrogen bonding, π-stacking)
There is no specific information available from experimental or computational studies that characterizes the binding mode of this compound with any biological target. General knowledge of sulfonamide interactions often points to the sulfonamide group acting as a hydrogen bond donor and acceptor. The benzyl and oxolane rings could potentially engage in hydrophobic and van der Waals interactions, with the benzyl group also capable of π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. However, without specific data, these remain theoretical possibilities for this particular compound.
Kinetic and Thermodynamic Aspects of Ligand-Protein Binding
The kinetic (association and dissociation rate constants, k_on and k_off) and thermodynamic (changes in enthalpy, ΔH, and entropy, ΔS) parameters of binding for this compound to a biological target have not been reported. These values are essential for a comprehensive understanding of the binding affinity and the driving forces behind the interaction.
Molecular Recognition Principles Governing this compound's Biological Effects
Due to the absence of data on its specific biological targets and binding interactions, the molecular recognition principles that govern the biological effects of this compound remain unelucidated. Understanding these principles would require the identification of its molecular target(s) and a detailed structural and energetic analysis of the ligand-receptor complex.
Advanced Applications and Future Research Directions
N-benzyloxolane-3-sulfonamide as a Scaffold for Novel Chemical Probes
The inherent chemical properties of the sulfonamide group, coupled with the structural features of this compound, suggest its potential as a versatile scaffold for the creation of sophisticated chemical probes for biological investigations.
Development of Fluorescent or Isotopic Probes for Biological Systems
The this compound structure could serve as a core for developing fluorescent probes. By chemically modifying the benzyl (B1604629) group or the oxolane ring with a fluorophore, it is conceivable to create molecules that can be used to visualize and track biological processes. The sulfonamide moiety itself can influence the photophysical properties of an attached fluorophore, potentially leading to probes with desirable characteristics such as enhanced quantum yield or sensitivity to the local microenvironment.
Similarly, the incorporation of isotopes, such as tritium (³H) or carbon-14 (¹⁴C), into the this compound scaffold could yield radiolabeled probes. These isotopic probes would be invaluable for quantitative studies in drug metabolism and pharmacokinetics, allowing for precise tracking and quantification of the compound or its metabolites within a biological system.
| Probe Type | Potential Modification Site | Hypothetical Application |
| Fluorescent Probe | Benzyl group or Oxolane ring | Live-cell imaging, tracking intracellular distribution |
| Isotopic Probe | Any carbon or hydrogen position | Drug metabolism studies, pharmacokinetic analysis |
Design of Affinity-Based Probes for Target Validation
Affinity-based probes are crucial tools for identifying and validating the protein targets of bioactive molecules. This compound could be elaborated into such probes by incorporating a reactive group for covalent modification of the target protein and a reporter tag (e.g., biotin or a clickable alkyne) for subsequent detection and enrichment. The oxolane and benzyl groups would contribute to the binding affinity and selectivity of the probe for its specific target. The design of such probes would be a critical step in elucidating the mechanism of action of any future therapeutic agents derived from this scaffold.
Integration of this compound into Complex Molecular Architectures
The modular nature of this compound makes it an attractive building block for the synthesis of more complex molecules with potentially enhanced or novel biological activities.
| Hybrid Component | Potential Pharmacophore | Therapeutic Area |
| Benzyl Group | Kinase inhibitor moiety | Oncology |
| Oxolane Ring | Ion channel modulator | Neuroscience |
| Sulfonamide Group | Carbonic anhydrase inhibitor | Glaucoma |
Macrocyclization and Constrained Analogues
Macrocyclization is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of a molecule by constraining its conformation. The this compound structure could be incorporated into a macrocyclic framework. By linking the benzyl group back to another part of the molecule, for instance, it would be possible to create conformationally restricted analogues. Studying these constrained structures could provide valuable insights into the bioactive conformation of the molecule and lead to the design of more potent and specific ligands for a given biological target.
Theoretical Advancement and Methodological Development
Furthermore, the development of novel synthetic methodologies for the efficient and stereoselective synthesis of this compound and its analogues would be a valuable contribution to organic chemistry. Challenges such as the stereocontrolled functionalization of the oxolane ring could inspire the creation of new synthetic tools and strategies.
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules like this compound. The refinement of existing computational models will be crucial for accurately forecasting its behavior and guiding experimental work.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in correlating the molecular structure of sulfonamide derivatives with their biological activity and physicochemical properties. mdpi.com For this compound, these models can be trained using data from a library of structurally related sulfonamides to predict its potential as an antimicrobial or anticancer agent. nih.gov The accuracy of these predictions can be enhanced by incorporating advanced molecular descriptors that specifically account for the conformational flexibility of the oxolane ring and the electronic effects of the benzyl group.
Molecular docking simulations are another vital computational tool, used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.gov For this compound, docking studies can be performed against known sulfonamide targets, such as dihydropteroate synthase (DHPS) in bacteria or carbonic anhydrases in humans. nih.govnih.gov The refinement of these models would involve using more sophisticated scoring functions and incorporating explicit solvent models to better mimic physiological conditions.
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. scilit.com By refining the choice of functionals and basis sets, researchers can achieve higher accuracy in predicting properties such as bond dissociation energies, reaction barriers, and NMR chemical shifts. This, in turn, can aid in the elucidation of reaction mechanisms and the interpretation of experimental data.
Table 1: Potential Computational Approaches for this compound
| Computational Method | Application | Potential for Refinement |
| QSAR/QSPR | Predicting biological activity and physicochemical properties. mdpi.com | Incorporation of 3D and dynamic molecular descriptors. |
| Molecular Docking | Predicting binding modes and affinities with biological targets. nih.gov | Use of advanced scoring functions and explicit solvent models. |
| DFT Calculations | Investigating electronic structure, reactivity, and spectroscopic properties. scilit.com | Optimization of functionals and basis sets for higher accuracy. |
Development of New Synthetic Methodologies Inspired by this compound
The synthesis of this compound itself can inspire the development of novel and more efficient synthetic methods for related compounds. The classic approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. wikipedia.org However, modern synthetic chemistry is continually seeking milder and more versatile methods.
One promising area is the development of transition-metal-catalyzed cross-coupling reactions to form the C-N bond between the oxolane moiety and the sulfonamide group. princeton.edu For instance, methods utilizing palladium or copper catalysts could offer a more efficient and functional-group-tolerant alternative to traditional methods. Inspired by the structure of this compound, research could focus on developing catalysts that are particularly effective for coupling heterocyclic sulfonamides.
Another avenue for innovation lies in the use of flow chemistry for the synthesis of this compound and its analogs. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.org Developing a continuous-flow process for the sulfonylation of 3-aminooxolane derivatives could lead to a more streamlined and industrial-scalable synthesis of this class of compounds.
Furthermore, the synthesis of chiral this compound could drive the development of new asymmetric synthetic methods. The oxolane ring in this compound contains a stereocenter, and the synthesis of enantiomerically pure forms of the molecule could be a significant challenge. This could inspire the development of new chiral catalysts or auxiliaries for the asymmetric synthesis of heterocyclic sulfonamides.
Future Perspectives in Academic Research on this compound
The unique combination of functional groups in this compound opens up a wide range of possibilities for future academic research, from exploring novel reaction pathways to identifying new biological targets and applications in material science.
Unexplored Reaction Pathways and Synthetic Opportunities
The reactivity of the this compound molecule is ripe for exploration. The sulfonamide nitrogen can be further functionalized, and the oxolane ring can potentially undergo ring-opening reactions under certain conditions. Investigating the reactivity of the C-H bonds on both the benzyl and oxolane moieties through late-stage functionalization techniques could lead to a diverse library of derivatives with potentially interesting properties. researchgate.net
The development of one-pot or tandem reactions that allow for the rapid construction of the this compound scaffold from simple starting materials would be a significant synthetic achievement. nih.gov For example, a multi-component reaction involving a benzyl halide, an oxolane precursor, and a sulfonamide source could provide a highly efficient route to this and related molecules.
Identification of Novel Biological Interaction Mechanisms
While sulfonamides are well-known for their antimicrobial activity through the inhibition of folic acid synthesis, the unique structure of this compound may lead to novel biological interaction mechanisms. ijpsjournal.com The presence of the oxolane ring and the benzyl group could allow the molecule to interact with different biological targets or to exhibit a different selectivity profile compared to traditional sulfonamides.
Screening this compound against a broad panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. ajchem-b.com For example, heterocyclic sulfonamides have shown promise as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.govmdpi.com Investigating the potential of this compound as a carbonic anhydrase inhibitor could be a fruitful area of research.
Potential for Material Science and Catalysis Applications (non-drug related)
Beyond its potential in medicine, the structural features of this compound suggest possible applications in material science and catalysis. The sulfonamide group is known for its ability to coordinate with metal ions, which could be exploited in the design of new metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have potential applications in gas storage, separation, and catalysis.
The chirality of this compound also makes it a candidate for use as a chiral ligand in asymmetric catalysis. wikipedia.org The synthesis of enantiomerically pure this compound and its derivatives could lead to the development of new catalysts for a variety of chemical transformations.
Additionally, sulfonamide-containing polymers are known for their interesting thermal and mechanical properties. rsc.org Investigating the polymerization of this compound or its derivatives could lead to the development of new materials with unique properties.
Table 2: Future Research Avenues for this compound
| Research Area | Specific Focus | Potential Impact |
| Synthetic Chemistry | Development of novel catalytic and flow-chemistry-based synthetic methods. | More efficient and sustainable synthesis of related compounds. |
| Exploration of unexplored reaction pathways and late-stage functionalization. researchgate.net | Creation of diverse molecular libraries for screening. | |
| Medicinal Chemistry | Identification of novel biological targets and interaction mechanisms. ajchem-b.com | Discovery of new therapeutic applications beyond traditional sulfonamide uses. |
| Investigation of metabolic pathways and potential for drug-drug interactions. princeton.edu | Improved understanding of the compound's in vivo behavior. | |
| Material Science & Catalysis | Design of metal-organic frameworks and coordination polymers. mdpi.com | Development of new materials for gas storage and separation. |
| Application as a chiral ligand in asymmetric catalysis. wikipedia.org | Creation of new tools for enantioselective synthesis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-benzyloxolane-3-sulfonamide?
- Answer : Synthesis typically involves sulfonylation of oxolane-3-amine intermediates under controlled conditions. For example, inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) are critical to minimize side reactions during sulfonyl chloride coupling . Post-synthesis, structural confirmation requires multi-stage analytical validation:
- 1H/13C NMR : Assign peaks to verify benzyl and oxolane ring integration (e.g., δ 3.5–4.0 ppm for oxolane protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 294.1 [M+H]+ for C11H15NO3S) .
- HPLC-Purity : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
Q. How can researchers design initial biological screening assays for this compound?
- Answer : Prioritize target-agnostic assays to identify broad bioactivity:
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., NLRP3 inflammasome inhibition, as seen in benzenesulfonamide analogues) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, HepG2) with IC50 calculations .
- Molecular Docking : Predict binding affinity to conserved enzymatic pockets (e.g., sulfonamide group interactions with catalytic lysine residues) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
- Answer : Systematic SAR requires modular synthetic modifications and functional group profiling:
- Oxolane Ring Substitution : Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) to enhance metabolic stability .
- Benzyl Group Optimization : Test para/meta-substituted benzyl derivatives (e.g., methoxy, nitro) to evaluate steric and electronic effects on target binding .
- Sulfonamide Bioisosteres : Replace sulfonamide with phosphonamide or carboxylate groups to assess potency retention .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies often arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate hits in cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems .
- Proteomic Profiling : Identify off-target interactions via chemical proteomics (e.g., affinity pull-down with biotinylated derivatives) .
- Dose-Response Curves : Compare EC50/IC50 values across assays to distinguish assay sensitivity vs. true activity .
Q. What methodologies are recommended for identifying the primary biological targets of this compound?
- Answer : Combine computational and experimental approaches:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map interacting proteins .
- CRISPR-Cas9 Screening : Perform genome-wide knockouts to identify genes modulating compound sensitivity .
- X-ray Crystallography : Co-crystallize the compound with candidate targets (e.g., NLRP3) to resolve binding modes .
Methodological Considerations
Q. How should researchers address variability in synthetic yields during scale-up?
- Answer : Optimize reaction parameters using design of experiments (DoE):
- Temperature Gradients : Test 0–60°C to identify exothermic side reactions .
- Catalyst Screening : Evaluate Pd/C vs. Raney nickel for hydrogenation steps in benzyl group installation .
- Workup Refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) for greener purification .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with:
- LC-MS/MS : Identify hydrolytic degradation products (e.g., sulfonic acid derivatives) .
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition thresholds (>200°C for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
